molecular formula C7H8Cl3N B1439387 3,5-Bis(chloromethyl)pyridine hydrochloride CAS No. 1210824-61-5

3,5-Bis(chloromethyl)pyridine hydrochloride

Cat. No. B1439387
M. Wt: 212.5 g/mol
InChI Key: KYWHOZQCDQJDRN-UHFFFAOYSA-N
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Description

3,5-Bis(chloromethyl)pyridine hydrochloride is a chemical compound with the molecular formula C7H8Cl3N. It has an average mass of 212.504 Da and a monoisotopic mass of 210.972229 Da .


Physical And Chemical Properties Analysis

3,5-Bis(chloromethyl)pyridine hydrochloride is a solid substance. It has a density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume, among other properties .

Safety And Hazards

3,5-Bis(chloromethyl)pyridine hydrochloride is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. In case of contact, wash off with soap and plenty of water. If swallowed, rinse mouth with water and consult a physician .

properties

IUPAC Name

3,5-bis(chloromethyl)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N.ClH/c8-2-6-1-7(3-9)5-10-4-6;/h1,4-5H,2-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWHOZQCDQJDRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1CCl)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Bis(chloromethyl)pyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Weisman, M Gozin, HB Kraatz, D Milstein - Inorganic Chemistry, 1996 - ACS Publications
The chelating bis(phosphine) 3,5-bis((diphenylphosphino)methyl)pyridine (dppLH, 9) was synthesized from 3,5-lutidine by radical chlorination, followed by reaction with LiPPh 2 . …
Number of citations: 77 pubs.acs.org
Q Mao, H Kitagishi - Journal of Inclusion Phenomena and Macrocyclic …, 2019 - Springer
In a previous study, we reported a 1:1 complex (hemoCD) of 5,10,15,20-tetrakis(4-sulfonatophenyl)porphinatoiron(II) (Fe(II)TPPS) with per-O-methylated β-cyclodextrin (CD) dimer …
Number of citations: 3 link.springer.com
YV Markova, NG Ostroumova, VI Lebedeva… - Pharmaceutical …, 1971 - Springer
The starting (IV)[2] was obtained by condensation of ethyl acetylpyruvate with aminoerotonic ester [3] with subsequent reduction with lithium aluminum hydride of the 2, 6-dimethyl-3, 4-…
Number of citations: 2 link.springer.com

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